

Thermochemical Properties of Diacetamide: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of diacetamide (C₄H₇NO₂). The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical industries where a thorough understanding of the energetic properties of such compounds is crucial. This document presents key quantitative thermochemical data in a structured format, details the experimental methodologies used for their determination, and provides visualizations of key experimental workflows.

Core Thermochemical Data

The following tables summarize the essential thermochemical and physical properties of diacetamide. These values are critical for understanding the stability, reactivity, and energy content of the molecule.

Table 1: Standard Molar Enthalpies of Diacetamide (Solid State, 298.15 K)



Property	Symbol	Value (kJ/mol)	Method	Reference
Standard Molar Enthalpy of Combustion	ΔcH°(s)	-2150.6 ± 1.1	Combustion Calorimetry	[1]
Standard Molar Enthalpy of Formation	ΔfH°(s)	-433.9 ± 1.2	Calculated from ΔcH°	[1]

Table 2: Phase Change Enthalpies of Diacetamide

Property	Symbol	Value (kJ/mol)	Method	Reference
Enthalpy of Sublimation	ΔsubH°	73.2 ± 0.8	Calorimetry	[2]
Enthalpy of Vaporization	ΔναрΗ	59.7	Based on data from 368 to 496 K	[2]

Table 3: Reaction Enthalpy of Diacetamide

Reaction	Symbol	Value (kJ/mol)	Method	Reference
Diacetamide(s) + H ₂ O(l) → Acetamide(s) + Acetic Acid(l)	ΔrH°	-18.1 ± 0.2	Isothermal Solution Calorimetry	[1]

Table 4: Physical Properties of Diacetamide



Property	Value	
Molecular Formula	C4H7NO2	
Molar Mass	101.10 g/mol	
Melting Point	75.5-76.5 °C	
Boiling Point	222-223 °C	
Vapor Pressure	0.0959 mmHg at 25 °C	

Experimental Protocols

A precise understanding of the experimental conditions is paramount for the accurate interpretation and application of thermochemical data. This section details the methodologies employed in the determination of the key thermochemical properties of diacetamide.

Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion of solid diacetamide is determined using a constant-volume bomb calorimeter.[3] This technique measures the heat released when a substance is completely burned in an excess of oxygen.

Experimental Procedure:

- Sample Preparation: A precisely weighed pellet of high-purity diacetamide (typically around 1 gram) is placed in a crucible inside the calorimeter's bomb.[4][5] A fuse wire of known length and material is attached to the electrodes, with the wire in contact with the sample to ensure ignition.[4][6]
- Assembly and Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen, which could form nitric acid during combustion and affect the results.[6] It is then filled with pure oxygen to a pressure of approximately 30 atm.
 [4]

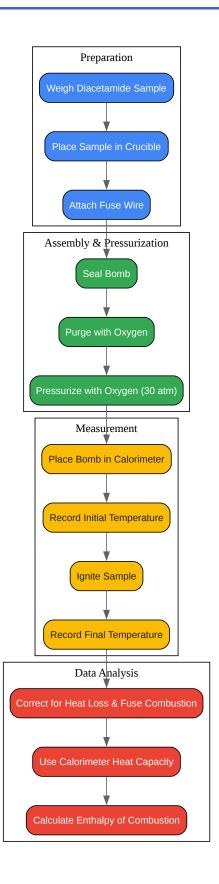
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- Calorimeter Setup: The sealed bomb is placed in a known volume of water in the
 calorimeter's insulated container. The temperature of the water is monitored with a highprecision thermometer.[5][7]
- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.[4]
- Corrections and Calculations: The raw temperature change is corrected for heat exchange with the surroundings and the heat released by the combustion of the fuse wire. The heat capacity of the calorimeter system is determined by burning a standard substance with a known enthalpy of combustion, such as benzoic acid.[3][8] The standard enthalpy of combustion of diacetamide is then calculated from the corrected temperature rise, the heat capacity of the calorimeter, and the mass of the sample.





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Caption: Workflow for Bomb Calorimetry.



Determination of Enthalpy of Sublimation

The enthalpy of sublimation, the energy required to transform a substance from a solid to a gaseous state, can be determined by several methods.

2.2.1. Differential Scanning Calorimetry (DSC)

A modified differential scanning calorimeter can be used to directly measure the heat transfer involved in the solid-gas phase transition.[9]

Experimental Procedure:

- A small, accurately weighed sample of diacetamide is placed in an aluminum pan.
- The sample is heated at a constant rate under a controlled atmosphere (e.g., inert gas flow).
- The DSC instrument measures the difference in heat flow between the sample and a reference pan as a function of temperature.
- The enthalpy of sublimation is determined by integrating the area under the sublimation peak in the DSC thermogram.

2.2.2. Knudsen Effusion Method

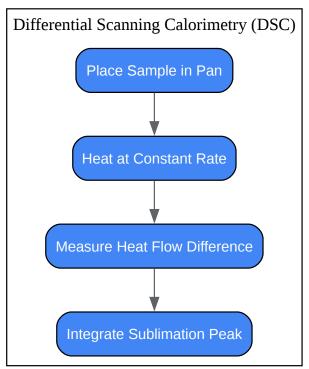
This technique involves measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum as a function of temperature.[10]

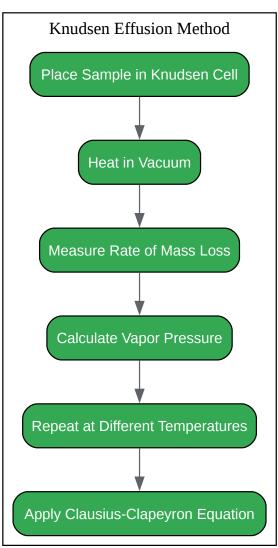
Experimental Procedure:

- A sample of diacetamide is placed in a Knudsen cell, which is a small container with a
 precisely machined orifice.
- The cell is placed in a high-vacuum chamber and heated to a specific temperature.
- The rate of mass loss due to sublimation is measured using a microbalance.
- The vapor pressure of the substance at that temperature is calculated from the rate of mass loss.



• By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.[11]





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Caption: Methods for Determining Enthalpy of Sublimation.

Determination of Enthalpy of Hydrolysis using Isothermal Solution Calorimetry



The enthalpy of hydrolysis of diacetamide is measured using an isothermal solution calorimeter. This technique measures the heat change when a substance dissolves or reacts in a solvent at a constant temperature.

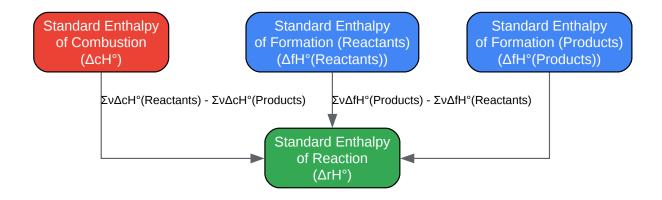
Experimental Procedure:

- Calorimeter Preparation: A known volume of the solvent (e.g., water or a buffer solution) is placed in the reaction vessel of the calorimeter, which is maintained at a constant temperature.[12]
- Sample Introduction: A sealed ampoule containing a precisely weighed amount of diacetamide is submerged in the solvent.
- Reaction Initiation and Measurement: The ampoule is broken, allowing the diacetamide to
 dissolve and react with the solvent. The heat produced or absorbed by the hydrolysis
 reaction is detected by thermopiles, and the signal is recorded over time until the reaction is
 complete and the baseline is re-established.[12]
- Calibration and Calculation: The calorimeter is calibrated by a known electrical heat pulse.
 The enthalpy of hydrolysis is calculated from the integrated reaction signal and the calibration constant.

Logical Relationships in Thermochemical Calculations

The various thermochemical properties are interconnected through fundamental thermodynamic principles, such as Hess's Law. This allows for the calculation of one property from others.





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Caption: Calculation of Enthalpy of Reaction.

This guide provides a foundational understanding of the thermochemical properties of diacetamide. For more detailed information, readers are encouraged to consult the cited references. The data and methodologies presented here are essential for the safe and efficient design of chemical processes and for the development of new pharmaceutical products.

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